molecular formula C16H18BrNO2 B11939682 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide

4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide

Cat. No.: B11939682
M. Wt: 336.22 g/mol
InChI Key: YNXSAZMTJVHHGJ-UHFFFAOYSA-M
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Description

4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C16H18BrNO2. It is a pyridinium salt characterized by the presence of a benzyl group and an ethoxy-oxoethyl substituent. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the reaction of 4-benzylpyridine with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridine derivatives.

    Oxidation: N-oxides of 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium.

    Reduction: 4-benzyl-1-(2-ethoxy-2-oxoethyl)piperidine.

Scientific Research Applications

4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific ethoxy-oxoethyl substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1

InChI Key

YNXSAZMTJVHHGJ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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